N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide is a compound that features a morpholine ring and a thiophene ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the thiophene ring can interact with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a morpholine and a thiophene ring, which can confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(10-11-2-1-9-17-11)13-3-4-14-5-7-16-8-6-14/h1-2,9H,3-8,10H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBCBQNJJPLODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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